molecular formula C7H14ClNO2 B2588859 6-Methyl-piperidine-3-carboxylic acid hydrochloride CAS No. 1965309-07-2

6-Methyl-piperidine-3-carboxylic acid hydrochloride

Cat. No. B2588859
M. Wt: 179.64
InChI Key: NJNNMKIITLUFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-piperidine-3-carboxylic acid hydrochloride” is a chemical compound . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are important synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Organic Synthesis

    • Piperidine is widely used as a building block and reagent in synthesizing organic compounds .
    • Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .
    • Piperidine is a vital fundament in the production of drugs .
  • Chemoselective Piperidine Synthesis

    • An interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one has been proposed .
    • The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
    • The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
  • Antibiotic Nitroxoline Derivatives

    • Piperidine derivatives can be used as reactants for the synthesis of antibiotic nitroxoline derivatives .
    • These derivatives have been found to inhibit cathepsin B, a cysteine protease involved in protein degradation .
  • Sphingosine-1-Phosphate Receptor Agonists

    • Piperidine derivatives can also be used in the synthesis of sphingosine-1-phosphate receptor agonists .
    • These agonists are involved in regulating cardiovascular function and immune response .
  • RhoA Inhibitors

    • Piperidine derivatives can be used to synthesize RhoA inhibitors .
    • RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers .
  • Alkyl Piperidine and Piperazine Hydroxamic Acids

    • Piperidine derivatives can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids .
    • These compounds are known to inhibit histone deacetylases (HDACs), enzymes that are important for the regulation of gene expression .
  • Unsymmetrical Ureas

    • Piperidine derivatives can be used in the synthesis of unsymmetrical ureas .
    • These compounds have a wide range of biological activities and are used in the development of various drugs .
  • Antibacterial Imidazolium, Pyrrolidinium, and Piperidinium Salts

    • Piperidine derivatives can be used in the synthesis of antibacterial imidazolium, pyrrolidinium, and piperidinium salts .
    • These salts have been found to exhibit antibacterial activity .
  • GABAA Receptor Partial Agonist

    • Certain piperidine derivatives, such as isonipecotic acid, act as a GABAA receptor partial agonist .
    • This application is particularly relevant in the field of neuroscience and pharmacology, as GABAA receptors play a crucial role in inhibitory neurotransmission .
  • Synthesis of Molecularly Imprinted Polymer (MIP)

    • Some piperidine derivatives have been used in the synthesis of molecularly imprinted polymers (MIPs) .
    • MIPs are synthetic polymers with specific recognition sites for target molecules, and they have a wide range of applications in areas such as chemical sensing, drug delivery, and environmental analysis .
  • C-Alkylation of Cyclic Amines

    • Piperidine derivatives can undergo C-alkylation with certain catalysts, which is a key step in the synthesis of many organic compounds .
    • This process is widely used in organic synthesis, particularly in the pharmaceutical industry .

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is classified as flammable, acutely toxic, and corrosive . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “6-Methyl-piperidine-3-carboxylic acid hydrochloride” and similar compounds may have potential future applications in drug design and synthesis.

properties

IUPAC Name

6-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNNMKIITLUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-piperidine-3-carboxylic acid hydrochloride

CAS RN

1965309-07-2
Record name 6-methylpiperidine-3-carboxylic acid hydrochloride
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